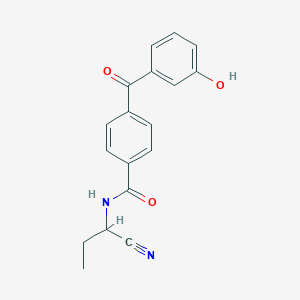

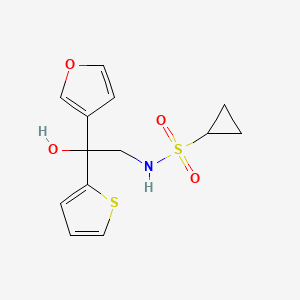

![molecular formula C17H17BrN2O3S B2515314 N-(3-溴苯基)-2-[甲基-[(E)-2-苯乙烯基]磺酰胺基]乙酰胺 CAS No. 929979-48-6](/img/structure/B2515314.png)

N-(3-溴苯基)-2-[甲基-[(E)-2-苯乙烯基]磺酰胺基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" is a complex organic molecule that appears to be related to various research efforts in the synthesis of acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of similar acetamide compounds have been reported, which can offer insights into the description of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives involves multiple steps, including acetylation, reduction, and coupling reactions. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was achieved through reduction, acetylation, and treatment with sulfatase . Similarly, the synthesis of N-substituted acetamides with potential antimicrobial activity was performed by converting benzoic acid into various intermediates followed by a coupling reaction with 2-bromoacetamide derivatives . These methods suggest that the synthesis of the compound of interest might also involve multi-step reactions, possibly including bromination, acetylation, and sulfonamide coupling.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using various spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds. The compound "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" would likely exhibit characteristic peaks corresponding to the bromophenyl, sulfonylamino, and acetamide moieties in its spectral data.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including coupling reactions catalyzed by transition metals . For example, the cross-coupling of 3-bromopyridine with sulfonamides was catalyzed by CuI and a pyridine dione ligand . Additionally, the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation led to the formation of spiro-fused sultams . These reactions highlight the reactivity of the bromophenyl and sulfonylamino groups, which are likely to be key reactive sites in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as stability, solubility, and melting points, are influenced by their molecular structure. N-Hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, while its phenolic sulfate conjugate was stable . The synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved steps that yielded high-purity products with well-defined physical properties . These findings suggest that the stability and solubility of "N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide" would need to be empirically determined, considering the influence of the bromophenyl and sulfonylamino groups on these properties.

科学研究应用

抗菌应用

研究表明,与 N-(3-溴苯基)-2-[甲基-[(E)-2-苯乙烯基]磺酰胺基]乙酰胺 类似的包含磺酰基部分的化合物已被合成并评估其抗菌潜力。例如,带有磺酰基部分的新杂环化合物的合成显示出有希望的抗菌和抗真菌活性 (Darwish 等,2014)。这些发现表明此类化合物在开发新的抗菌剂中具有潜在用途。

合成方法

具有磺酰基和乙酰基的化合物的多功能性已在合成化学中得到证明,尤其是在复杂分子的合成中。例如,涉及α-酰胺基烷基苯基砜的反应表明,这些化合物表现为 N-酰亚胺基当量,导致受保护的氨基醇和 β-氨基酮的合成 (Petrini 等,2002)。这突出了它们在有机合成领域的重要性。

酶抑制

与 N-(3-溴苯基)-2-[甲基-[(E)-2-苯乙烯基]磺酰胺基]乙酰胺 相关的化合物已被探索其酶抑制活性。研究合成了衍生物并测试了它们对 α-葡萄糖苷酶和乙酰胆碱酯酶等酶的活性,显示出显着的抑制特性 (Abbasi 等,2019)。这表明在治疗与酶功能障碍相关的疾病中具有潜在的治疗应用。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-20(13-17(21)19-16-9-5-8-15(18)12-16)24(22,23)11-10-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,19,21)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDSURYSUFVBKL-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-(N-methyl-2-phenylethenesulfonamido)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

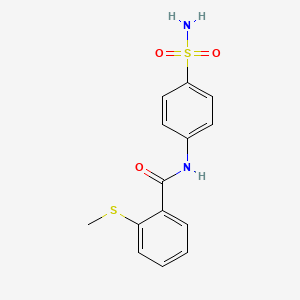

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)ethanesulfonamide](/img/structure/B2515232.png)

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2515240.png)

![4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515243.png)

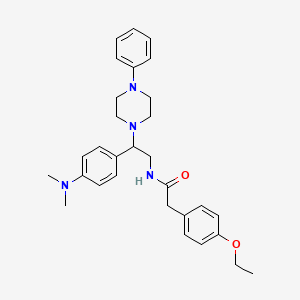

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

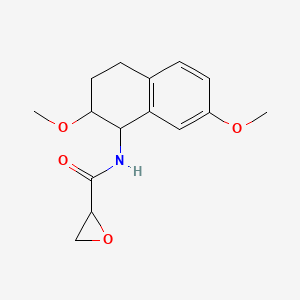

![2-Propyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2515249.png)

![Methyl 5-{[(1-bromo-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B2515250.png)